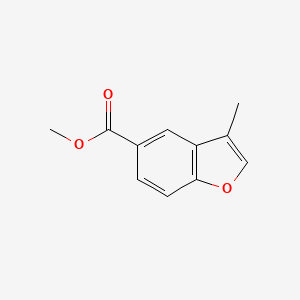

methyl 3-methyl-1-benzofuran-5-carboxylate

Overview

Description

Methyl 3-methyl-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-1-benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

Biochemical Properties

Methyl 3-methyl-1-benzofuran-5-carboxylate interacts with several enzymes and proteins, influencing various cellular processes:

- Antimicrobial Activity : Benzofuran derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Recent studies have indicated that this compound may induce apoptosis in cancer cells. For example, derivatives of benzofuran have shown cytotoxic effects on human cancer cell lines, suggesting potential use in cancer therapy .

Scientific Research Applications

The applications of this compound span several scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex benzofuran derivatives used in various chemical reactions.

Biology

- Biological Activity Studies : Researchers are investigating its antimicrobial and anticancer properties, contributing to the development of new therapeutic agents .

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore its potential as a treatment for diseases such as cancer and infections caused by resistant bacteria .

Industry

- Material Development : this compound is utilized in developing new materials and as an intermediate in organic synthesis processes .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Antimicrobial Activity Assessment : A study tested various benzofuran derivatives against a selection of microorganisms, revealing significant antimicrobial effects that could lead to new antibiotic formulations .

- Cytotoxicity Evaluation : Research involving new derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds, indicating the potential for developing more effective anticancer drugs .

Mechanism of Action

The mechanism of action of methyl 3-methyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-methyl-1-benzofuran-2-carboxylate

- Ethyl 3-methyl-1-benzofuran-5-carboxylate

- Methyl 2-methyl-1-benzofuran-5-carboxylate

Uniqueness

Methyl 3-methyl-1-benzofuran-5-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 3-methyl-1-benzofuran-5-carboxylate, a member of the benzofuran family, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its fused benzene and furan rings, which contribute to its unique biochemical properties. It is known to interact with several enzymes and proteins, influencing various cellular processes such as apoptosis and cell proliferation.

Target Interactions

this compound acts primarily through the inhibition of key enzymes involved in signaling pathways. For instance, it has been shown to inhibit Src kinase, a critical player in cell signaling and cancer progression.

Biochemical Pathways

The compound modulates gene expression related to apoptosis and cellular metabolism. Studies indicate that it can alter the expression levels of pro-apoptotic and anti-apoptotic genes, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Research has demonstrated that benzofuran derivatives possess significant activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.78 μg/mL, highlighting their efficacy .

Anticancer Properties

The compound has shown promising anticancer activity across multiple studies. Specifically, it induces apoptosis in human malignant melanoma cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Cytotoxicity in Cancer Cells

In a recent study, this compound was tested on various cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly inhibited cell growth, with an IC50 value indicating effective cytotoxicity against K562 leukemia cells .

Comparative Analysis of Benzofuran Derivatives

A comparative study assessed the biological activities of several benzofuran derivatives. The introduction of methyl groups at specific positions on the benzofuran ring was found to enhance antiproliferative activity significantly. For example, derivatives with a methyl group at the C–3 position exhibited up to four times greater potency than their unsubstituted counterparts .

| Compound | Position of Substituents | Antiproliferative Activity |

|---|---|---|

| 10c | C–3: Me | High |

| 10h | C–3: Me; C–6: OMe | 2–4 times higher than 10g |

| 10g | C–6: OMe | Moderate |

| 10j | C–7: OMe | Lower than 10h |

Properties

IUPAC Name |

methyl 3-methyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUVPQNPAOZIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217155 | |

| Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501892-98-4 | |

| Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.